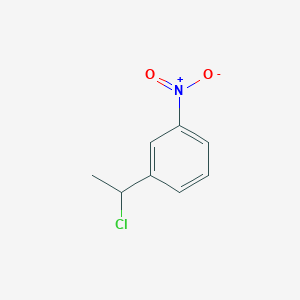
2-(2-Methoxyphenoxy)benzaldehyde
Overview
Description
2-(2-Methoxyphenoxy)benzaldehyde is a useful research compound. Its molecular formula is C14H12O3 and its molecular weight is 228.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Enzyme Catalysis and Chemical Synthesis
2-(2-Methoxyphenoxy)benzaldehyde plays a role in enzyme catalysis and chemical synthesis. For instance, benzaldehyde lyase, a highly enantioselective enzyme, utilizes this compound in catalyzing the formation of R-benzoin derivatives. This process is crucial for asymmetric synthesis, such as the production of R-3,3'-dimethoxybenzoin and R-3-methoxy-2'-chlorobenzoin (Kühl et al., 2007).
Synthesis of Complex Organic Compounds
This compound is also involved in the synthesis of complex organic compounds. An example is its use in the production of 1,8-dimethyl-5-methoxytetralin-6-ol, where it undergoes hydrogenation and protection to yield methoxy methyl ether of 2-methoxy-5-methylphenol (Banerjee et al., 2013).
Crystallography and Spectroscopy
In the field of crystallography and spectroscopy, this compound has been studied to understand its intermolecular interactions. X-ray crystallography and vibrational spectroscopy revealed the occurrence of C-H...O short contacts, forming dimers in the crystal structure of this compound (Ribeiro-Claro et al., 2002).
Polymerization and Material Synthesis
The compound finds applications in polymerization and material synthesis. For example, phenoxy ring-substituted isopropyl phenylcyanoacrylates, where R is 2-(3-methoxyphenoxy), have been synthesized and copolymerized with styrene (Whelpley et al., 2022).
Coordination Chemistry
In coordination chemistry, this compound contributes to the formation of novel coordination complexes with various metal salts. This aspect is crucial for understanding the structural and photoluminescent properties of these complexes (Zhang & Feng, 2010).
Future Directions
Properties
IUPAC Name |
2-(2-methoxyphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-16-13-8-4-5-9-14(13)17-12-7-3-2-6-11(12)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJAXYDYHJZNPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60486826 | |
| Record name | 2-(2-methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62256-40-0 | |
| Record name | 2-(2-methoxyphenoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60486826 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Cobalt(3+);1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;tetraphenylboranuide](/img/structure/B1626371.png)









![5-(Methylthio)benzo[d][1,3]dioxole](/img/structure/B1626388.png)



